molecular formula C25H23NO5S B431260 N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide CAS No. 432014-77-2

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide

Cat. No. B431260
CAS RN: 432014-77-2
M. Wt: 449.5g/mol
InChI Key: VQIHVNJYEXYLGL-UHFFFAOYSA-N
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Description

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide is a naphthofuran.

Scientific Research Applications

Benzofuran Derivatives in Antimicrobial Applications

Antimicrobial Potential Benzofuran derivatives, such as the compound "N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide," have been recognized for their antimicrobial potential. The structure of benzofuran and its derivatives, found extensively in both natural and synthetic compounds, offers a wide range of biological and pharmacological applications. Notably, some benzofuran derivatives have been successfully used in treating skin diseases like cancer and psoriasis. The antimicrobial properties of benzofuran derivatives are significant, particularly in the search for new therapeutic agents to combat antibiotic resistance, a major global health issue. The unique structural features of benzofuran make it a privileged structure in drug discovery, especially as a pharmacophore for designing antimicrobial agents active against various clinically approved targets. The research aims to systematically understand the full therapeutic potential of benzofuran-based compounds as antimicrobial agents and to develop structure-activity relationships for these derivatives as antimicrobial drugs (Hiremathad et al., 2015).

Bioactive Benzofuran Derivatives

Biological Activities and Drug Prospects Benzofuran compounds are ubiquitous in nature and exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Owing to these activities and potential applications, benzofuran compounds have attracted significant attention from researchers worldwide. For instance, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C. Additionally, novel methods for constructing benzofuran rings have been discovered recently, paving the way for the synthesis of complex benzofuran derivatives. The review summarizes recent studies on benzofuran derivatives, highlighting their natural sources, biological activities, drug prospects, and the relationship between bioactivities and structures (Miao et al., 2019).

properties

CAS RN

432014-77-2

Product Name

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide

Molecular Formula

C25H23NO5S

Molecular Weight

449.5g/mol

IUPAC Name

N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C25H23NO5S/c1-25(2)13-21(27)23-19-12-20(26-32(28,29)16-10-8-15(30-3)9-11-16)17-6-4-5-7-18(17)24(19)31-22(23)14-25/h4-12,26H,13-14H2,1-3H3

InChI Key

VQIHVNJYEXYLGL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 2
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 3
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 4
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 5
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b]benzofuran-5-yl)-4-methoxybenzenesulfonamide

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